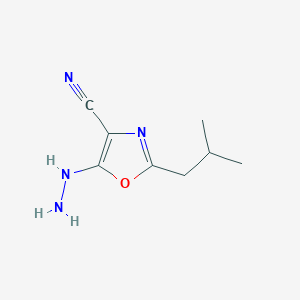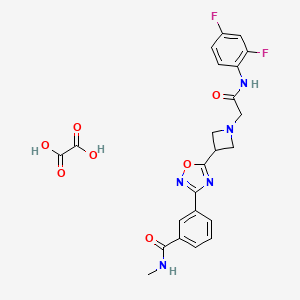
N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiadiazole), a polar amide group, and a chloro-methylphenyl group. The presence of these different functional groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the presence of the chloro group could affect its reactivity .Applications De Recherche Scientifique
Antitumor Properties
Research has identified a series of compounds, including N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide, for their potential antitumor effects. These compounds have shown significant activity against various cancer cell lines, making them promising candidates for further investigation as anticancer agents. Notably, some derivatives have demonstrated potent inhibitory effects on tumor growth in vivo, highlighting the therapeutic potential of these benzothiazole derivatives in cancer treatment (Yoshida et al., 2005).
Antibacterial and Antifungal Activity
New series of benzothiazole derivatives, including the discussed compound, have been synthesized and evaluated for their antimicrobial properties. These studies have revealed that some of these compounds exhibit significant antibacterial and antifungal activities, comparing favorably with standard drugs. This suggests their potential utility in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Incerti et al., 2017).
Molluscicidal Properties
Research into thiazolo[5,4-d]pyrimidines, a class related to N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide, has discovered compounds with significant molluscicidal properties. These findings are particularly relevant for controlling snail populations that serve as intermediate hosts for schistosomiasis, offering a potential strategy for managing this parasitic disease (El-bayouki & Basyouni, 1988).
Synthesis and Chemical Analysis
The compound has also been a focus in the synthesis and chemical analysis studies, contributing to the development of methodologies for identifying and quantifying carbonyl compounds. These studies have leveraged derivatives of benzothiazole, such as N-methyl benzothiazolone hydrazone, for spectrophotometric assays and colorimetric procedures, demonstrating the compound's utility in analytical chemistry (Paz et al., 1965).
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last reduction step.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway . This pathway is essential for the production of lipids, which are vital components of cellular membranes. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and function.
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide’s action are largely dependent on its interaction with its primary target. By inhibiting the function of Enoyl- [acyl-carrier-protein] reductase [NADH], the compound may disrupt lipid synthesis, potentially leading to cell growth inhibition .
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-10(15)3-2-4-11(8)16-14(19)9-5-6-12-13(7-9)20-18-17-12/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHGAJPIZHMGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

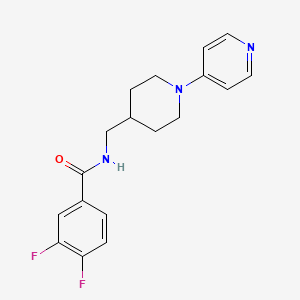
![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid](/img/structure/B2956520.png)
![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)
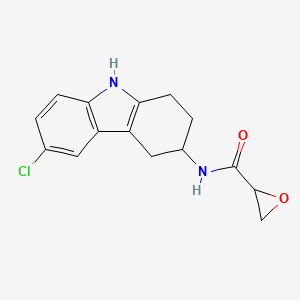
![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)
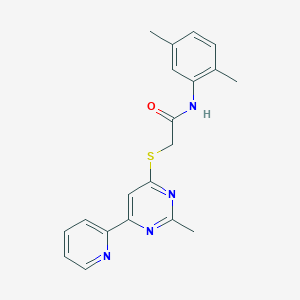
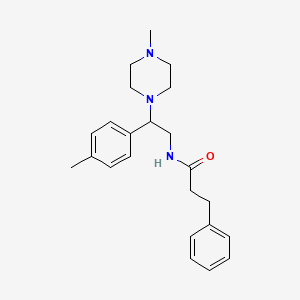
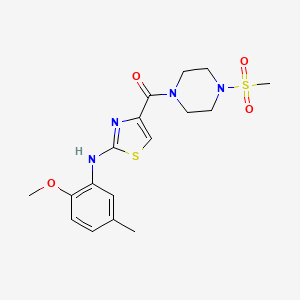
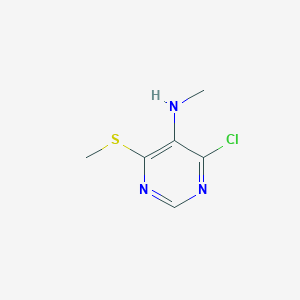
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)
